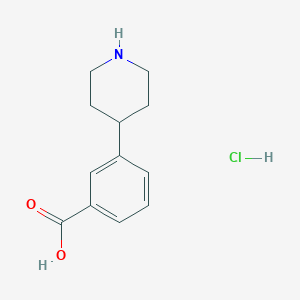

3-(Piperidin-4-yl)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

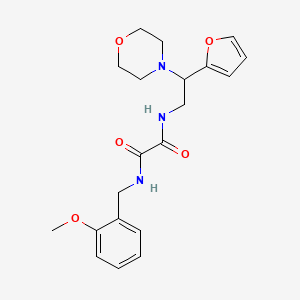

3-(Piperidin-4-yl)benzoic acid hydrochloride is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The empirical formula is C12H16ClNO2 and the molecular weight is 241.71 .

Synthesis Analysis

The synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride involves several steps . The process includes substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols to prepare 2-alkoxy-5-substituted benzoates . These substituted esters are then hydrolyzed by sodium hydroxide to afford the corresponding acids .Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)benzoic acid hydrochloride is represented by the SMILES string O=C(C1=CC(C2CCNCC2)=CC=C1)O.Cl . This indicates that the molecule contains a carboxylic acid functional group .Chemical Reactions Analysis

3-(Piperidin-4-yl)benzoic acid hydrochloride is a reagent type: linker . It is used in the development of PROTACs, where it serves as a semi-flexible linker . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis

3-(Piperidin-4-yl)benzoic acid hydrochloride is a powder with a quality level of 100 and an assay of ≥95% . It has a storage temperature of 2-8°C .Scientific Research Applications

Development of Proteolysis Targeting Chimeras (PROTACs)

“3-(Piperidin-4-yl)benzoic acid hydrochloride” is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTACs . PROTACs are a class of drugs that work by inducing the degradation of specific proteins. They have shown promise in the treatment of various diseases, including cancer.

The compound’s role as a linker is crucial in the formation of the ternary complex, which is a three-part structure consisting of the PROTAC molecule, the target protein, and the E3 ubiquitin ligase. The formation of this complex leads to the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.

Incorporating rigidity into the linker region of bifunctional protein degraders like PROTACs can impact the 3D orientation of the degrader and thus ternary complex formation. This optimization can enhance the drug-like properties of these molecules .

Mechanism of Action

Target of Action

The primary target of 3-(Piperidin-4-yl)benzoic acid hydrochloride is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . This compound acts as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are used for targeted protein degradation .

Mode of Action

3-(Piperidin-4-yl)benzoic acid hydrochloride interacts with its target, GlyT1, by inhibiting its activity . This inhibition increases the levels of glycine in the synaptic cleft, promoting the activation of the N-methyl-D-aspartate (NMDA) receptor . The compound’s role as a semi-flexible linker in PROTACs impacts the 3D orientation of the degrader, influencing ternary complex formation and optimization of drug-like properties .

Biochemical Pathways

The biochemical pathway affected by 3-(Piperidin-4-yl)benzoic acid hydrochloride involves the regulation of glycine concentrations in the synaptic cleft . By inhibiting GlyT1, the compound increases glycine levels, which in turn activates the NMDA receptor . This activation is believed to play a critical role in the pathophysiology of schizophrenia and may be associated with the development of negative symptoms and cognitive deficits in the illness .

Pharmacokinetics

It is known that the compound is used in the development of protacs , which are designed to have good bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of 3-(Piperidin-4-yl)benzoic acid hydrochloride’s action involve the inhibition of GlyT1 and the subsequent increase in glycine levels in the synaptic cleft . This leads to the activation of the NMDA receptor, which is believed to improve the negative symptoms and cognitive impairments associated with schizophrenia .

Action Environment

It is known that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor influencing its stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-piperidin-4-ylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISJNYKHUINTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2709203.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone](/img/structure/B2709213.png)

![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)

![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2709217.png)

![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2709220.png)

![1-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2709223.png)